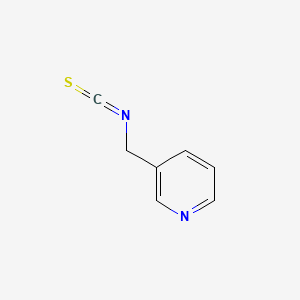

3-(isothiocyanatomethyl)pyridine

描述

Overview of Isothiocyanate Compounds in Chemical Research

Isothiocyanates are a class of organosulfur compounds characterized by the functional group -N=C=S. foodandnutritionjournal.orgwikipedia.org This group is highly reactive, making isothiocyanates versatile intermediates in organic synthesis. rsc.org They are known for their pungent aroma and are naturally found in cruciferous vegetables like broccoli, cabbage, and mustard, where they are formed from the enzymatic hydrolysis of glucosinolates. foodandnutritionjournal.orgwikipedia.org In the laboratory, the reactivity of the isothiocyanate group, particularly its susceptibility to nucleophilic attack at the central carbon atom, is exploited to create a variety of sulfur and nitrogen-containing compounds. wikipedia.org Their biological activities, including antimicrobial and anti-inflammatory properties, have also garnered significant attention from researchers. foodandnutritionjournal.orgresearchgate.net

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural unit in a vast number of biologically active compounds and approved drugs. rsc.orgresearchgate.netrsc.org Its presence can significantly influence the pharmacological profile of a molecule. tandfonline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for binding to biological targets and for the pharmacokinetic properties of a drug. Pyridine and its derivatives are not only found in numerous natural products, including vitamins and alkaloids, but are also key building blocks in the synthesis of pharmaceuticals and agrochemicals. rsc.orgtandfonline.comsciencepublishinggroup.com The versatility of the pyridine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's properties.

Positioning of 3-(isothiocyanatomethyl)pyridine within Contemporary Chemical Research

This compound, also known as 3-picolyl isothiocyanate, integrates the reactive isothiocyanate functionality with the pharmaceutically significant pyridine scaffold. nih.govscbt.com This combination makes it a compound of considerable interest for researchers. It serves as a valuable synthon, or building block, for creating more complex molecules with potential applications in areas such as proteomics research. scbt.com The electron-withdrawing nature of the pyridine ring can influence the reactivity of the attached isothiocyanate group, potentially leading to unique chemical properties and biological activities. The synthesis of such pyridyl isothiocyanates can be challenging due to the electronic properties of the pyridine ring. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂S |

| Molecular Weight | 150.20 g/mol |

| CAS Number | 36810-90-9 |

| IUPAC Name | This compound |

| Synonyms | 3-Picolyl isothiocyanate, 3-Pyridylmethyl isothiocyanate |

属性

IUPAC Name |

3-(isothiocyanatomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-6-9-5-7-2-1-3-8-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSYDRBQHFQOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190288 | |

| Record name | 3-Pyridylmethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36810-90-9 | |

| Record name | 3-Picolylisothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Isothiocyanatomethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridylmethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylmethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ISOTHIOCYANATOMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1PWS1V11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Isothiocyanatomethyl Pyridine and Analogous Pyridyl Isothiocyanates

General Synthetic Strategies for Isothiocyanates

The preparation of isothiocyanates can be broadly categorized into several key approaches, primarily revolving around the transformation of primary amines. These methods have been refined over the years to improve yields, expand substrate scope, and utilize less hazardous reagents.

Conversion from Primary Amines

The most prevalent method for synthesizing isothiocyanates involves the conversion of primary amines. nih.gov This transformation is typically achieved through the formation of a dithiocarbamate (B8719985) salt intermediate, which is subsequently decomposed to yield the isothiocyanate. nih.govepa.gov The general process involves reacting a primary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. nih.gov This salt is then treated with a desulfurizing agent to facilitate the elimination of a sulfur atom and the formation of the isothiocyanate. nih.govepa.gov

A variety of desulfurizing agents have been employed for this purpose, including but not limited to, lead nitrate, ethyl chloroformate, hydrogen peroxide, triphosgene, iodine, cobalt, copper, sodium persulfate, claycop, and tosyl chloride. nih.govepa.gov The choice of reagent often depends on the specific substrate and desired reaction conditions. For instance, methods using hydrogen peroxide are considered good options for non-chiral isothiocyanate synthesis due to their wide scope, safety, and efficiency. nih.gov For chiral isothiocyanates, sodium persulfate is often preferred over more toxic reagents like thiophosgene (B130339). nih.gov

Utilization of Thiophosgene and Its Surrogates

Historically, the reaction of primary amines with thiophosgene (CSCl₂) in the presence of a base has been a cornerstone of isothiocyanate synthesis. nih.govgoogle.com While effective for producing a range of aromatic and chiral isothiocyanates, the high toxicity and volatility of thiophosgene have driven the development of safer alternatives. nih.govgoogle.com

These "thiocarbonyl transfer" reagents, or thiophosgene surrogates, aim to replicate the reactivity of thiophosgene without its associated hazards. Notable examples include di-2-pyridyl thionocarbonate, 1,1′-thiocarbonyldiimidazole, and 1,1′-thiocarbonyldi-2-(1H)-pyridone. nih.govnih.gov Although these alternatives address toxicity concerns, they may be more expensive or require separate preparation steps. chemrxiv.org Another approach involves the use of thiocarbonyl fluoride, which can convert various primary amines, including bulky and electron-deficient anilines, into their corresponding isothiocyanates. chemrxiv.org

One-Pot Synthetic Protocols for Isothiocyanates

To streamline the synthesis of isothiocyanates, numerous one-pot protocols have been developed. These methods combine the formation of the dithiocarbamate intermediate and its subsequent desulfurization into a single, continuous process, avoiding the isolation of intermediates. nih.govbeilstein-journals.orgrsc.orgbohrium.comresearchgate.net

One such method involves the in-situ generation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by desulfurization with a reagent like cyanuric chloride or iron(III) chloride under aqueous conditions. nih.govnih.govbeilstein-journals.org These one-pot procedures are often more efficient and can be suitable for large-scale synthesis. nih.govbeilstein-journals.org For example, a facile one-pot protocol allows for the preparation of a wide array of alkyl and aryl isothiocyanates from their corresponding primary amines in an aqueous environment. nih.govbeilstein-journals.org Another efficient one-pot synthesis utilizes carbon tetrabromide as a desulfurizing agent in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). bohrium.comresearchgate.net These methods are advantageous due to their mild reaction conditions, simple operation, and often metal-free procedures. bohrium.comresearchgate.net

Specific Synthesis of 3-(isothiocyanatomethyl)pyridine

The synthesis of this compound, also known as 3-picolyl isothiocyanate, presents unique challenges due to the electronic properties of the pyridine (B92270) ring. nih.govscbt.com

Approaches Involving 3-Picolylamine Precursors

The primary precursor for the synthesis of this compound is 3-picolylamine, also known as 3-(aminomethyl)pyridine. scbt.comsigmaaldrich.com The general strategies for converting primary amines to isothiocyanates are applicable here, though modifications may be necessary to accommodate the pyridyl moiety. The synthesis of pyridyl isothiocyanates can be more challenging than that of their aryl amine counterparts due to the lower nucleophilicity of pyridyl amines. nih.gov

One-pot procedures have been successfully developed for the synthesis of pyridyl isothiocyanates. nih.gov These methods often involve the reaction of the corresponding aminopyridine with carbon disulfide in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride, to form the dithiocarbamate salt in situ. nih.gov Subsequent desulfurization, for instance with aqueous iron(III) chloride, yields the desired pyridyl isothiocyanate. nih.gov The choice of base is critical for the successful formation of the dithiocarbamate salt, especially for electron-deficient pyridyl amines. nih.gov

| Precursor | Reagents | Product | Reference |

| 3-Picolylamine | 1. CS₂, Base (e.g., DABCO, NaH)2. Desulfurizing Agent (e.g., FeCl₃) | This compound | nih.gov |

Role of Di(2-pyridyl)thionocarbonate in this compound Synthesis

As a thiophosgene surrogate, di-2-pyridyl thionocarbonate has proven to be an effective reagent for the preparation of isothiocyanates from primary amines under mild conditions. nih.gov This reagent is prepared from thiophosgene and 2-hydroxypyridine.

The reaction of a primary amine, such as 3-picolylamine, with di-2-pyridyl thionocarbonate facilitates the transfer of the thiocarbonyl group to the amine, leading to the formation of the corresponding isothiocyanate. nih.gov This method is particularly useful as it avoids the direct handling of highly toxic thiophosgene. The reaction proceeds effectively and is applicable to a range of amines for the synthesis of isothiocyanates. nih.gov

| Reagent | Function | Precursor | Product | Reference |

| Di-2-pyridyl thionocarbonate | Thiocarbonyl Transfer Agent | Primary Amines (e.g., 3-Picolylamine) | Isothiocyanates (e.g., this compound) | nih.gov |

Application of Carbon Disulfide and Coupling Reagents

A prevalent and widely adopted method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. chemrxiv.org This intermediate is then subjected to desulfurization to yield the target isothiocyanate. chemrxiv.org This two-step, one-pot approach is often favored due to its operational simplicity and the avoidance of highly toxic reagents like thiophosgene. chemrxiv.orgtandfonline.com

The initial step, the formation of the dithiocarbamate salt, is a crucial reaction where the amine attacks the carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base to form a stable salt. mdpi.com A variety of coupling and desulfurylating reagents can be employed in the subsequent step. Reagents such as tosyl chloride, organic-chemistry.org iodine, chemrxiv.orgtandfonline.com and iron(III) chloride have proven effective in promoting the decomposition of the dithiocarbamate salt to the isothiocyanate. mdpi.com For instance, a one-pot method has been developed using aqueous iron(III) chloride for the desulfurization of dithiocarbamate salts generated in situ from the corresponding amine and carbon disulfide. mdpi.com

Desulfurization of Dithiocarbamate Salts for this compound Formation

The desulfurization of the dithiocarbamate intermediate is the final and committing step in the formation of this compound. Various reagents have been investigated for this transformation, each with its own set of advantages and limitations. nih.gov

Molecular iodine, in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, offers an environmentally benign and cost-effective method for the desulfurization of dithiocarbamate salts, leading to high yields of isothiocyanates in short reaction times. tandfonline.comscispace.com The biphasic system facilitates an easy workup, as the product is extracted into the organic layer, leaving impurities in the aqueous phase. tandfonline.com

Other desulfurizing agents include:

Tosyl chloride: Mediates the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org

Metal-based reagents: Cobalt(II) chloride and copper(II) sulfate (B86663) are inexpensive and air-stable catalysts for this conversion. nih.gov

Hypervalent iodine reagents: Diacetoxyiodobenzene has been explored for the preparation of isothiocyanates from dithiocarbamate salts. scispace.com

The choice of the desulfurizing agent can be critical and is often dependent on the specific substrate and desired reaction conditions.

Advanced Synthetic Techniques for Pyridyl Isothiocyanates

In recent years, advancements in synthetic methodologies have offered more efficient and controlled routes to pyridyl isothiocyanates.

Flow Chemistry Platforms for Rapid Isothiocyanate Generation

Flow chemistry has emerged as a powerful tool for the synthesis of isothiocyanates, offering rapid reaction times and enhanced safety, particularly when dealing with unstable intermediates or products. nih.gov This technique involves pumping the reaction mixture through a heated reactor, allowing for precise control over reaction parameters such as temperature and residence time. youtube.com For isothiocyanate synthesis, a flow platform can be designed for the direct conversion of precursors, often eliminating the need for traditional work-up and purification steps. nih.gov This approach is particularly advantageous for the "just-in-time" generation of isothiocyanates, which can be highly reactive. nih.gov

Stereoselective Synthesis Pathways for Chiral Pyridyl Isothiocyanates

The synthesis of chiral isothiocyanates is of significant interest, and stereoselective methods are crucial for obtaining enantiomerically pure products. metu.edu.tr One approach involves the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. youtube.com Another strategy is the application of organocatalysis, where a small chiral organic molecule is used to catalyze the reaction enantioselectively. metu.edu.tr For example, a stereoselective synthesis of a uridine (B1682114) derivative containing an isothiocyanate group was achieved via a (3,3)-sigmatropic rearrangement of an allylic thiocyanate (B1210189). chemicalpapers.com Such methods are vital for creating complex chiral molecules with specific biological activities. elsevierpure.com

Optimization of Reaction Conditions for Pyridyl Isothiocyanate Yields

Maximizing the yield of pyridyl isothiocyanates requires careful optimization of reaction conditions, particularly for the formation of the dithiocarbamate salt intermediate.

Evaluation of Base Effects in Dithiocarbamate Salt Formation

The choice of base is a critical factor in the synthesis of pyridyl isothiocyanates via the dithiocarbamate route. mdpi.com The basicity of the amine used plays a significant role, and its effect can be influenced by the solvent. mdpi.com For instance, in nonpolar solvents like THF, the ion pair basicity (pKip) is a more relevant parameter than the pKa determined in polar solvents. mdpi.com

A study on the synthesis of 2-chloro-5-isothiocyanatopyridine (B3035513) revealed that bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) were highly effective, leading to complete conversion and excellent yields, whereas other bases like triethylamine (B128534) showed lower reactivity. mdpi.com This was attributed to the tighter ion pair formed with DABCO, which facilitates the formation of the dithiocarbamate salt. mdpi.com

Table 1: Optimization of Base and Solvent for the Synthesis of 2-chloro-5-isothiocyanatopyridine mdpi.com

| Entry | Solvent | Base | pKa (of protonated base) | pKip | Conversion of Amine (%) | Overall Yield (%) |

| 1 | THF | K2CO3 | 10.3 | - | 31 | 11 |

| 2 | THF | KOH | 15.7 | - | 46 | 25 |

| 3 | THF | Pyridine | 5.4 | - | <30 (after 12h) | Low |

| 4 | THF | Proton Sponge™ | 12.1 | - | <30 (after 12h) | Low |

| 5 | THF | Triethylamine | 10.7 | 2.1 | Improved | - |

| 6 | THF | t-BuOK | - | - | Improved (thiourea byproduct) | - |

| 7 | THF | DBU | - | - | Complete (within 4h) | Excellent |

| 8 | THF | DMAP | - | - | Complete (within 4h) | Excellent |

| 9 | THF | DABCO | 8.7 | 0.8 | Complete (within 4h) | Excellent |

| 10 | DMF | DABCO | - | - | - | - |

| 11 | Acetone | DABCO | - | - | - | - |

| 12 | MeCN | DABCO | - | - | - | - |

| 13 | EtOH | DABCO | - | - | - | - |

| 14 | CH2Cl2 | DABCO | - | - | - | - |

| Data derived from a study on the one-pot preparation of pyridyl isothiocyanates. mdpi.com The study found THF to be the optimal solvent when using DABCO as the base. |

For electron-deficient aminopyridines, which are less nucleophilic, stronger bases like sodium hydride (NaH) in a solvent such as DMF may be necessary to facilitate the formation of the dithiocarbamate salt. mdpi.com

Impact of Solvent Systems on Pyridyl Isothiocyanate Synthesis

The choice of solvent is a critical parameter in the synthesis of pyridyl isothiocyanates, significantly influencing reaction rates, yields, and even the feasibility of the reaction, particularly for substrates with electron-deficient pyridine rings. The solvent's role is multifaceted, affecting the solubility of reagents, the stability of intermediates, and the efficacy of the chosen base.

The synthesis of pyridyl isothiocyanates from their corresponding amines typically proceeds via the formation of a dithiocarbamate salt intermediate, which is subsequently desulfurized. The polarity and nature of the solvent can have a profound effect on the initial formation of this dithiocarbamate salt. For instance, in a one-pot synthesis of 2-chloro-5-isothiocyanatopyridine, the use of tetrahydrofuran (B95107) (THF), a nonpolar solvent, was investigated with various bases. mdpi.com THF's low dielectric constant means that ammonium (B1175870) salts exist primarily as ion pairs rather than free ions, which can influence the reactivity of the base. mdpi.com

For less reactive, electron-deficient aminopyridines, the solvent system becomes even more critical. In the synthesis of highly electron-deficient pyridyl isothiocyanates, standard conditions using solvents like THF or dimethylformamide (DMF) at reflux temperatures were found to be ineffective, yielding only trace amounts of the desired product. nih.gov This led to the exploration of alternative solvent and base combinations. It was discovered that using sodium hydride (NaH) in DMF was a more effective system for these challenging substrates. mdpi.com The reaction involves treating the amine with NaH in DMF at 0 °C, followed by the addition of carbon disulfide. This procedure allowed for the successful synthesis of several pyridyl isothiocyanates with strongly electron-withdrawing groups, achieving moderate to good yields. mdpi.com

Further studies on the synthesis of analogous aryl isothiocyanates have provided more detailed insights into the comparative effects of different solvents. For the preparation of 4-chlorophenyl isothiocyanate, a comparative study of various solvents in conjunction with an aqueous potassium carbonate solution highlighted the significant impact of the solvent on reaction efficiency.

Table 1: Influence of Solvent on the Synthesis of 4-chlorophenyl isothiocyanate

| Solvent (v/v) | Time (h) | Conversion (%) |

|---|---|---|

| Water | 20 | 25 |

| Acetonitrile (B52724)/Water (1:4) | 4 | 92 |

| DMF/Water (1:4) | 2 | 95 |

| DMAc/Water (1:4) | 2 | 93 |

Data sourced from a study on the one-pot synthesis of isothiocyanates from amines under aqueous conditions. beilstein-journals.org The reaction was carried out with 4-chloroaniline (B138754) and CS2 in an aqueous K2CO3 solution at 40 °C.

As the data indicates, the addition of a co-solvent significantly accelerates the reaction compared to using water alone. Acetonitrile, DMF, and N,N-dimethylacetamide (DMAc) all markedly improved the conversion rate, with DMF providing the best result in the shortest time. beilstein-journals.org This improvement is attributed to the enhanced solubility of the arylamine in the reaction medium, which facilitates the formation of the dithiocarbamate intermediate. beilstein-journals.org

In another approach for synthesizing isothiocyanates from primary amines using phenyl chlorothionoformate, dichloromethane (B109758) was identified as an ideal solvent in a two-step process that is particularly effective for highly electron-deficient aryl and heterocyclic isothiocyanates. organic-chemistry.org Furthermore, a visible-light-driven photocatalytic method for isothiocyanate synthesis found that acetonitrile provided the highest yields in their optimization studies. organic-chemistry.org

The choice of solvent is therefore a decisive factor for the successful synthesis of pyridyl isothiocyanates. For electron-rich or moderately activated aminopyridines, solvents like THF can be effective, particularly when paired with a suitable base. However, for more challenging electron-deficient substrates, polar aprotic solvents such as DMF are often necessary to achieve reasonable yields. The use of co-solvent systems, such as DMF/water, has also been shown to be a successful strategy for improving reaction rates and conversions in the synthesis of analogous aryl isothiocyanates.

Chemical Reactivity and Mechanistic Studies of 3 Isothiocyanatomethyl Pyridine

Electrophilic and Nucleophilic Characteristics of the Isothiocyanate Group

The isothiocyanate group (–N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions at the Isothiocyanate Carbon

The fundamental reaction of the isothiocyanate group is nucleophilic addition to the electrophilic carbon atom. ijacskros.com This reaction is the cornerstone of isothiocyanate chemistry and serves as a versatile method for forming various sulfur- and nitrogen-containing compounds. Nucleophiles, such as primary or secondary amines, readily attack the central carbon of the isothiocyanate. ijacskros.comorganic-chemistry.org This addition leads to the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer to yield a stable thiourea (B124793) derivative. researchgate.net

The general mechanism involves the lone pair of the nucleophile attacking the carbon of the N=C=S group, with the simultaneous shift of the pi-electrons from the C=S bond onto the sulfur atom. This process is highly efficient, particularly with nitrogen-based nucleophiles. Similarly, other nucleophiles like alcohols and thiols can react to form thiocarbamates and dithiocarbamates, respectively, although these reactions are often less common than those with amines.

| Nucleophile (Nu-H) | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Thiourea | Py-CH₂-NCS + R₂NH → Py-CH₂-NH-C(=S)-NR₂ |

| Alcohol (ROH) | Thiocarbamate | Py-CH₂-NCS + ROH → Py-CH₂-NH-C(=S)-OR |

| Thiol (RSH) | Dithiocarbamate (B8719985) | Py-CH₂-NCS + RSH → Py-CH₂-NH-C(=S)-SR |

Role of the Pyridine (B92270) Nitrogen in Facilitating Reactivity

The pyridine ring significantly influences the reactivity of the attached isothiocyanate group. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in an electron-withdrawing effect that deactivates the ring towards electrophilic substitution but enhances its influence on side-chain reactivity. nih.gov In this compound, the isothiocyanate moiety is in the meta-position relative to the ring nitrogen. This positioning means that the electronic influence is transmitted primarily through an inductive effect (-I effect) rather than resonance effects.

This inductive withdrawal of electron density by the pyridine nitrogen makes the methylene (B1212753) group slightly more electron-deficient. Consequently, this effect is relayed to the isothiocyanate carbon, increasing its electrophilicity. Compared to a simple alkyl isothiocyanate (e.g., benzyl (B1604629) isothiocyanate), the carbon atom in this compound is more reactive towards nucleophiles. This enhanced reactivity is a key feature conferred by the heterocyclic ring. Theoretical studies on related systems have shown that electron-withdrawing groups accelerate nucleophilic attack on the isothiocyanate carbon.

Reaction Mechanisms Involving this compound

The electrophilic nature of the isothiocyanate carbon is central to the various reaction mechanisms involving this compound. These pathways include the formation of dithiocarbamate intermediates, straightforward nucleophilic substitutions, and more complex cyclization reactions.

Dithiocarbamic Acid and Dithiocarbamate Salt Formation Mechanisms

The synthesis of isothiocyanates often proceeds from a primary amine via a dithiocarbamate intermediate. mdpi.com Understanding this synthesis provides insight into the reverse reaction: the formation of dithiocarbamic acid from an isothiocyanate. The mechanism for the formation of this compound typically starts with its corresponding amine, 3-(aminomethyl)pyridine.

The mechanism is as follows:

Nucleophilic Attack: The primary amine, 3-(aminomethyl)pyridine, acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂).

Dithiocarbamic Acid Formation: This attack results in the formation of a zwitterionic intermediate, which quickly rearranges via proton transfer to form the corresponding dithiocarbamic acid. This step is generally reversible.

Salt Formation: In the presence of a base (e.g., triethylamine (B128534) or sodium hydride), the acidic proton of the dithiocarbamic acid is abstracted to form a stable dithiocarbamate salt. mdpi.com This step drives the reaction forward.

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent (e.g., ferric chloride or tosyl chloride) to eliminate a sulfur atom and form the final isothiocyanate product. mdpi.com

This entire process illustrates the fundamental reactivity between an amine and a carbon-sulfur double bond system, which is analogous to the initial step of nucleophilic attack on the isothiocyanate itself.

Nucleophilic Substitution Processes with Nitrogen-Containing Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, is a classic example of nucleophilic addition, often referred to as a substitution process in a broader sense where the amine adds across the C=S bond. The product is a substituted thiourea. ijacskros.com

The mechanism proceeds via a two-step process:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. The electron pair from the C=N or C=S bond shifts to the nitrogen or sulfur atom, respectively, forming a tetrahedral, zwitterionic intermediate.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly added nitrogen atom to the nitrogen of the original isothiocyanate group, yielding the stable N,N'-disubstituted thiourea product. researchgate.net

These reactions are typically high-yielding and can often be performed under mild conditions, for instance, by refluxing the reactants in a suitable solvent like ethanol. uobabylon.edu.iq

Cyclization Pathways Initiated by the Isothiocyanate Moiety

The isothiocyanate group is a valuable synthon for the construction of various sulfur- and nitrogen-containing heterocyclic rings. ijacskros.com When this compound reacts with a molecule containing two nucleophilic centers (a dinucleophile), a cyclocondensation reaction can occur. researchgate.net

A prime example is the reaction with hydrazine (B178648) or its derivatives. The initial reaction is a nucleophilic addition of one of the hydrazine's nitrogen atoms to the isothiocyanate carbon, forming a thiocarbohydrazide (B147625) intermediate. This intermediate possesses a second nucleophilic nitrogen atom that can undergo an intramolecular cyclization reaction. Depending on the reaction conditions and the structure of the reactants, this cyclization can lead to various five- or six-membered heterocyclic systems, such as 1,2,4-triazole-3-thiones. The isothiocyanate moiety provides the C=S unit and an adjacent nitrogen atom, which are key components of the resulting heterocyclic ring. Such cyclization strategies are fundamental in medicinal chemistry for generating libraries of diverse heterocyclic compounds. nih.gov

Exploration of Intermediates in this compound Reactions

The reactions of this compound, particularly with nucleophiles, are proposed to proceed through various transient intermediates. While direct spectroscopic observation of these intermediates for this specific compound is not extensively documented in the literature, mechanistic pathways can be inferred from studies on analogous isothiocyanates and pyridyl systems.

A prominent reaction of isothiocyanates is the formation of thioureas upon reaction with primary or secondary amines. The generally accepted mechanism for this transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient, zwitterionic tetrahedral intermediate. Subsequent proton transfer from the nitrogen to the sulfur atom leads to the final, stable thiourea product.

In the context of this compound, theoretical studies on the reaction of phenyl carbonyl isothiocyanates with pyridines suggest a stepwise mechanism involving a tetrahedral intermediate. rsc.org The rate-limiting step in these reactions was found to be the breakdown of this intermediate. rsc.org This provides a plausible model for the intermediates involved in reactions of this compound with nucleophiles.

Furthermore, in reactions with thiols such as cysteine, isothiocyanates are known to form dithiocarbamate adducts. For the closely related 3-pyridyl-isothiocyanate, the reaction with cysteine has been shown to proceed through a cyclic intermediate, specifically 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid. This cyclization is facilitated by the intramolecular nucleophilic attack of the amino group of the cysteine residue. mdpi.com Given the structural similarity, it is highly probable that this compound follows a similar pathway in its reactions with cysteine, forming analogous cyclic intermediates.

Structure-Reactivity Relationships in this compound Chemistry

The reactivity of this compound is intricately linked to its molecular structure. Both the electronic nature of the pyridine ring and the steric and electronic environment of the isothiocyanate group play crucial roles in determining the rate and outcome of its chemical transformations.

Influence of Substituents on Pyridine Ring Reactivity

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic influences the reactivity of the entire molecule. The introduction of substituents onto the pyridine ring can further modulate this reactivity by either donating or withdrawing electron density.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the pyridine ring. This, in turn, can enhance the nucleophilicity of the pyridine nitrogen and potentially influence the reactivity of the isothiocyanate group indirectly. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, further decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack at the ring itself, although such reactions are generally less common than reactions at the isothiocyanate group.

In a study of iron(III) complexes with substituted pyridinophane ligands, a direct correlation was observed between the Hammett parameter (σp) of the substituent on the pyridine ring and the catalytic activity of the complex. rsc.org Electron-withdrawing groups led to a more electron-deficient metal center, resulting in enhanced reactivity. rsc.org While this study does not directly involve this compound, it provides a strong indication of how substituents on the pyridine ring can electronically influence a reactive center attached to it.

The effect of substituents on the pKa of the pyridinium (B92312) ion provides a quantitative measure of their electronic influence. A higher pKa value corresponds to a more electron-donating substituent. The Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents, is a valuable tool for quantifying these relationships. For the acid dissociation of pyridinium ions, a Hammett ρ value of 5.94 has been reported, indicating a significant sensitivity to substituent effects. sciepub.com

Table 1: Hammett Parameters for Substituted Pyridines

| Substituent (X) | Hammett Constant (σ) |

|---|---|

| 4-NMe2 | -0.83 |

| 4-OMe | -0.27 |

| 4-Me | -0.17 |

| H | 0.00 |

| 4-Cl | 0.23 |

| 4-CN | 0.66 |

This table presents a selection of Hammett constants for various substituents on a pyridine ring, illustrating the electronic range from strongly donating to strongly withdrawing.

Steric and Electronic Effects on Isothiocyanate Reactivity

The isothiocyanate group (-N=C=S) is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this group in this compound is significantly influenced by both steric and electronic factors.

Electronic Effects: The electron-deficient nature of the pyridine ring in this compound enhances the electrophilicity of the isothiocyanate carbon. This is due to the inductive and mesomeric electron-withdrawing effects of the pyridine nitrogen. A study on the H2S-releasing properties of various isothiocyanates demonstrated that 3-pyridyl-isothiocyanate was a highly efficient H2S donor. mdpi.com This enhanced reactivity was attributed to the electron-deficient pyridine ring, which facilitates the nucleophilic attack of thiols on the isothiocyanate carbon. mdpi.com The presence of electron-withdrawing groups on an aromatic ring attached to an isothiocyanate generally increases its reactivity towards nucleophiles. mdpi.com

Steric Effects: The steric environment around the isothiocyanate group can also play a crucial role in its reactivity. Bulky substituents near the isothiocyanate can hinder the approach of nucleophiles, thereby slowing down the reaction rate. In the case of this compound, the methylene spacer between the pyridine ring and the isothiocyanate group provides some flexibility, potentially mitigating severe steric hindrance from the pyridine ring itself. However, the introduction of substituents at the 2- or 4-positions of the pyridine ring could introduce steric constraints that affect the accessibility of the isothiocyanate carbon. A study on the H2S-releasing profile of ortho-substituted phenylisothiocyanates indicated that steric factors can significantly impact their reactivity. mdpi.com

Table 2: Relative H2S Releasing Ability of Selected Isothiocyanates

| Compound | Substituent | Relative H2S Release (Cmax, µM) |

|---|---|---|

| Phenyl isothiocyanate | H | ~15 |

| 4-Nitrophenyl isothiocyanate | 4-NO2 (EWG) | ~25 |

| 4-Methoxyphenyl isothiocyanate | 4-OCH3 (EDG) | ~10 |

| 3-Pyridyl-isothiocyanate | 3-Pyridyl | ~30 |

This table, based on data from a study on H2S releasing agents, illustrates the enhanced reactivity of an isothiocyanate group when attached to an electron-deficient ring like pyridine, compared to phenyl isothiocyanates with either electron-donating or -withdrawing groups. mdpi.com Note: 3-Pyridyl-isothiocyanate is a close analog of this compound.

Derivatization and Application of 3 Isothiocyanatomethyl Pyridine in Organic Synthesis

Synthesis of Thiourea (B124793) Derivatives from 3-(isothiocyanatomethyl)pyridine

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted thiourea derivatives. This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.govmdpi.com The versatility of this method allows for the introduction of a wide range of substituents, depending on the choice of the amine.

The general synthetic strategy involves stirring a solution of this compound with the desired amine in a suitable solvent, such as dichloromethane (B109758) or ethanol, at room temperature. mdpi.com The resulting thiourea derivatives are often obtained in high yields and can be purified by simple recrystallization. google.com This straightforward procedure has been employed to synthesize a variety of thiourea derivatives with diverse structural features. For instance, the reaction of 2,6-di(isothiocyanato)pyridine with dimethylamine (B145610) in an aqueous solvent at room temperature yields the corresponding thiourea derivative. google.com

The synthesis of N-acyl thiourea derivatives can also be achieved by first reacting an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which then reacts with an amine. nih.gov This highlights the general utility of isothiocyanates as precursors to thioureas.

Table 1: Examples of Thiourea Derivatives Synthesized from Isothiocyanates and Amines

| Isothiocyanate Precursor | Amine | Resulting Thiourea Derivative | Yield (%) | Reference |

| Phenyl isothiocyanate | Various amines | N-Phenylthiourea derivatives | >70 | mdpi.com |

| Benzyl (B1604629) isothiocyanate | Various amines | N-Benzylthiourea derivatives | >70 | mdpi.com |

| 2,6-di(isothiocyanato)pyridine | Dimethylamine | 2,6-bis(dimethylthiourea)pyridine | Not specified | google.com |

| Acyl isothiocyanate | Heterocyclic amines | N-Acyl thiourea derivatives | Not specified | nih.gov |

Construction of Heterocyclic Systems Utilizing this compound as a Building Block

The isothiocyanate functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems. Its ability to react with a range of nucleophiles and participate in cyclization reactions makes it a valuable precursor in medicinal and materials chemistry. mdpi.comconsensus.app

While direct synthesis of triazoles from this compound is not extensively detailed in the provided results, the isothiocyanate group is a known precursor for nitrogen-containing heterocycles. rsc.org For example, the reaction of hydrazides with isothiocyanates can lead to the formation of amino-substituted 1,3,4-oxadiazoles. chim.it

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of N-acylhydrazones or the reaction of hydrazides with various reagents. chim.itmdpi.com For instance, 2,5-disubstituted-1,3,4-oxadiazoles can be prepared by reacting hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comjneonatalsurg.com The isothiocyanate group can be incorporated to introduce a thio- or amino-substituent on the oxadiazole ring. chim.it For example, the reaction of hydrazides with carbon disulfide (CS2) can yield 1,3,4-oxadiazole-2-thiones. chim.itresearchgate.net

Thiourea derivatives, readily synthesized from this compound, are versatile intermediates for the synthesis of pyrimidines. nih.gov For instance, treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with phenyl isothiocyanate affords a thiourea derivative which can then be used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov The fusion of urea (B33335) or thiourea with certain pyridine (B92270) derivatives can also lead to the formation of pyrido[2,3-d]pyrimidines. mdpi.com

The synthesis of novel pyridine derivatives can be achieved through various routes. researchgate.net For example, a new series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles has been synthesized via the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with phenyl isothiocyanate. nih.gov

Thiourea derivatives are known intermediates in the synthesis of 1,3-thiazoles. nih.gov The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of a thiourea with an α-haloketone. While a direct example using a this compound-derived thiourea was not found, this is a plausible synthetic route.

The synthesis of 1,3-selenazoles can be achieved through various methods, including the reaction of selenoamides with α-haloketones or the Hantzsch-type condensation of selenosemicarbazones. nih.gov For instance, 2-amino-1,3-selenazoles can be synthesized from β-ketosulfoxonium ylides and selenourea (B1239437) in the presence of an iridium catalyst. nih.gov

The synthesis of pyrrolidine-containing compounds can be achieved through [3+2] cycloaddition reactions. nih.gov One common method involves the reaction of azomethine ylides with dipolarophiles. nih.govosi.lv While a direct cycloaddition involving this compound was not found, this remains a potential avenue for creating novel pyrrolidine (B122466) structures.

Isoxazoles and isoxazolines are typically synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. organic-chemistry.orgnih.govnih.gov These nitrile oxides can be generated in situ from various precursors, including hydroximoyl chlorides and nitroalkanes. nih.govbeilstein-journals.org The reaction of terminal alkynes with hydroxyimidoyl chlorides in the presence of a copper catalyst is a common method for synthesizing 3,5-disubstituted isoxazoles. nih.gov While a direct application of this compound in this context is not detailed, the isothiocyanate group could potentially be modified to participate in or influence such cycloaddition reactions.

This compound and its derivatives are valuable for constructing fused heterocyclic systems. For example, the reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with phenylisothiocyanate can lead to pyrazolo-[3,4-b]-pyridine derivatives. nih.gov Furthermore, treatment of this hydrazide with carbon disulphide can yield a 1,2,4-triazolo-[3,4-a]-pyridine derivative. nih.gov The reactivity of the isothiocyanate group allows for the creation of diverse fused ring systems, which are of interest in medicinal chemistry due to their potential biological activities. mdpi.comnih.gov

This compound as a Template for Novel Compound Libraries

The structure of this compound, featuring a reactive isothiocyanate group attached to a flexible methylene (B1212753) linker and a pyridyl moiety, makes it an exceptionally useful template for the generation of novel compound libraries. The primary application of this scaffold in library synthesis is through its reaction with primary and secondary amines to produce a diverse range of N,N'-disubstituted thiourea derivatives. This reaction is highly efficient and proceeds under mild conditions, making it ideal for combinatorial chemistry and high-throughput synthesis.

The general reaction involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage. By systematically reacting this compound with a large and varied collection of amines, chemists can rapidly generate extensive libraries of compounds. Each member of the library retains the core pyridylmethylthiourea structure but differs in the substituent introduced by the amine, allowing for a systematic exploration of the chemical space around the core scaffold.

These thiourea libraries are valuable in drug discovery and materials science. For instance, libraries of isothiocyanates and their thiourea derivatives have been screened for various biological activities. nih.govnih.gov A library of forty-five isothiocyanates, including the related compound 3-pyridyl-isothiocyanate, was evaluated for hydrogen sulfide (B99878) (H₂S) releasing capacity, identifying promising candidates for cardioprotection. nih.gov Similarly, libraries of substituted thioureas have been developed as tunable precursors for the synthesis of metal sulfide nanocrystals, demonstrating their utility in materials science. nih.gov The pyridyl nitrogen in the scaffold of this compound offers an additional site for modification or interaction with biological targets, such as metal centers in metalloenzymes or hydrogen bond acceptors.

The table below illustrates a representative, though not exhaustive, selection of thiourea derivatives that can be synthesized from this compound and various primary amines, showcasing the diversity achievable from this single template.

| Amine Reactant | Resulting Thiourea Derivative | Potential R-Group Diversity |

| Aniline | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | Aryl, substituted aryl |

| Benzylamine | 1-benzyl-3-(pyridin-3-ylmethyl)thiourea | Benzyl, substituted benzyl |

| Cyclohexylamine | 1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea | Alicyclic, alkyl |

| Morpholine | (morpholino-4-carbothioyl)(pyridin-3-ylmethyl)amine | Heterocyclic |

| Glycine ethyl ester | Ethyl 2-(3-(pyridin-3-ylmethyl)thioureido)acetate | Amino acid esters, peptides |

This table presents hypothetical products based on the known reactivity of isothiocyanates with amines.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is governed by distinct principles of regioselectivity and stereoselectivity, primarily centered on the reactivity of the isothiocyanate functional group.

Regioselectivity

In the context of this compound, regioselectivity refers to the specific site of reaction when multiple reactive centers are present. The molecule contains two primary nucleophilic sites (the pyridine nitrogen) and a highly electrophilic site (the carbon of the isothiocyanate group). In reactions with nucleophiles, such as amines, alcohols, or thiols, the reaction is highly regioselective for the isothiocyanate carbon. This is due to the strong electrophilicity of the central carbon atom in the -N=C=S system. The attack of a nucleophile (Nu⁻) occurs exclusively at this carbon, leading to the formation of an addition product, with no competing reaction at the pyridine ring under typical conditions.

For example, the reaction with an amine (R-NH₂) will selectively form a thiourea. The pyridine nitrogen, while basic, does not compete as a reaction site for the incoming nucleophilic amine. This high degree of regioselectivity makes this compound a reliable building block, as the outcome of its derivatization is predictable and controlled. While reactions targeting the pyridine ring, such as C-H activation, are known for pyridine scaffolds, these typically require specific catalytic systems and conditions that are distinct from those used for derivatizing the isothiocyanate group. nih.govnih.gov

Stereoselectivity

Stereoselectivity becomes a key consideration when the derivatization of this compound leads to the formation of new stereocenters. While the parent molecule is achiral, its reaction with chiral nucleophiles or subsequent cyclization of the resulting derivatives can proceed with high stereocontrol.

Reaction with Chiral Nucleophiles: When this compound is reacted with a chiral amine or alcohol, a pair of diastereomers is formed. The stereocenter from the nucleophile influences the spatial arrangement of the newly formed thiourea or thiocarbamate.

Stereoselective Cyclization: A powerful application of stereoselectivity is in the intramolecular cyclization of derivatives. Thioureas derived from this compound that also contain a suitably positioned leaving group or a reactive functional group can be induced to cyclize, forming new heterocyclic rings. These reactions can create one or more new stereocenters. The stereochemical outcome (i.e., the relative configuration of the new stereocenters) can often be controlled by the reaction conditions, catalysts, or the existing stereochemistry in the molecule. For example, a thiol-involved cascade reaction can lead to the formation of thiazine (B8601807) scaffolds through a defined addition-substitution pathway. researchgate.net

The table below provides examples of how derivatization can lead to stereoisomers and how subsequent reactions can be designed for stereocontrol.

| Reaction Type | Reactants | Product Type | Stereochemical Outcome |

| Nucleophilic Addition | This compound + (R)-Alanine methyl ester | Diastereomeric thioureas | Formation of a mixture of diastereomers. |

| Intramolecular Cyclization | 1-(2-chloroethyl)-3-(pyridin-3-ylmethyl)thiourea | 2-((Pyridin-3-ylmethyl)imino)thiazolidine | Formation of a new heterocyclic ring; potential for stereoisomers depending on substitution. |

| Cascade Reaction | This compound + a halo-amine | Substituted imidazolidine-2-thione | Can lead to specific diastereomers depending on the reaction pathway and substrate control. |

This table illustrates the principles of stereoselectivity with representative examples.

Biological Activities and Mechanistic Elucidation of 3 Isothiocyanatomethyl Pyridine and Its Derivatives

Anti-Cancer and Chemopreventive Potentials

Modulation of Hypoxia-Inducible Factor 1-Alpha (HIF-1α) Pathways

An extensive search of scientific databases yields no studies on the modulation of Hypoxia-Inducible Factor 1-Alpha (HIF-1α) pathways by 3-(isothiocyanatomethyl)pyridine. The HIF-1α pathway is a critical regulator in cellular response to hypoxia and is a target of interest in cancer research. However, the role, if any, of this compound in this complex signaling cascade has not been elucidated in any available research.

Antimicrobial Efficacy

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

There is a lack of specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative pathogens. The isothiocyanate group, in general, is known for its antimicrobial properties, and various isothiocyanate compounds have been studied for their effects on a range of bacteria. Similarly, the pyridine (B92270) nucleus is a common scaffold in many antimicrobial drugs. However, without direct experimental evidence, the specific antibacterial spectrum and potency of this compound remain unknown.

Antifungal Properties of Derivatives

No studies were found that specifically investigate the antifungal properties of derivatives of this compound. While some derivatives of pyridine have shown promise as antifungal agents, this has not been extended to the specific derivatives of the compound . Research into novel antifungal agents is crucial, but the potential contributions of this compound derivatives have not been reported.

Antiviral Potentials

The antiviral potential of this compound has not been documented in the available scientific literature. Pyridine and its derivatives have been a source of interest in the development of antiviral drugs, with some compounds showing activity against various viruses. However, there are no specific studies that have evaluated this compound for its ability to inhibit viral replication or other stages of viral infection.

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial action of isothiocyanates (ITCs) is multifaceted and not yet fully elucidated, but several key mechanisms have been proposed based on studies of various ITC compounds. reading.ac.uk These mechanisms are likely relevant to this compound due to the reactivity of its isothiocyanate group (-N=C=S).

One of the primary modes of action is the inhibition of essential enzymes . The electrophilic carbon atom of the isothiocyanate group can readily react with nucleophiles, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins. reading.ac.uk This can lead to the inactivation of crucial enzymes involved in bacterial metabolism and survival. For example, studies on allyl isothiocyanate (AITC) have shown its ability to inhibit enzymes like thioredoxin reductase, which is vital for DNA synthesis, and acetate (B1210297) kinase, which plays a role in energy metabolism. reading.ac.uk

Another significant mechanism is the disruption of the cell membrane . ITCs can interfere with the integrity of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. dss.go.threading.ac.uk Some aromatic ITCs are thought to be particularly effective at crossing bacterial membranes. dss.go.th

The antimicrobial mechanisms of various isothiocyanates are summarized in the table below.

| Isothiocyanate | Proposed Mechanism of Action | Target Organism(s) |

| Allyl isothiocyanate (AITC) | Inhibition of enzymes (e.g., thioredoxin reductase, acetate kinase), disruption of cell membrane. reading.ac.uk | E. coli O157:H7, various foodborne pathogens. reading.ac.uk |

| Benzyl (B1604629) isothiocyanate (BITC) | Induction of pathways related to heat shock and oxidative stress, protein aggregation, dysfunction of energy metabolism. dss.go.th | Campylobacter jejuni, E. coli. dss.go.th |

| Sulforaphane (B1684495) (SFN) | Inhibition of bacterial quorum sensing. dss.go.th | Pseudomonas aeruginosa, enterohemorrhagic E. coli. dss.go.th |

| Phenethyl isothiocyanate (PEITC) | Affects cellular membrane integrity. dss.go.th | P. aeruginosa, S. aureus, E. coli. dss.go.th |

Anti-Biofilm Formation Activity

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. The ability to inhibit biofilm formation is a critical attribute for novel antimicrobial agents.

While direct studies on this compound are lacking, research on other ITCs demonstrates significant anti-biofilm activity. dss.go.th Natural ITCs, such as allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC), have been shown to be effective against biofilms of the opportunistic pathogen Pseudomonas aeruginosa. These compounds can both inhibit the initial formation of biofilms and reduce the metabolic activity in mature biofilms. For instance, sulforaphane has been found to inhibit quorum sensing in P. aeruginosa, a key signaling pathway that regulates biofilm development. dss.go.th

Furthermore, certain pyridine derivatives have also demonstrated anti-biofilm properties. dss.go.th N-alkylated pyridine-based salts have shown inhibitory activity against biofilms of both Staphylococcus aureus and Escherichia coli. dss.go.th Given that this compound possesses both the isothiocyanate group and a pyridine ring, it is plausible that it or its derivatives could exhibit anti-biofilm activity.

The table below details the anti-biofilm activity of selected isothiocyanates.

| Compound/Mixture | Activity | Target Organism |

| Phenethyl isothiocyanate (PEITC) | Significantly inhibited biofilm formation at sub-MIC concentrations. | Pseudomonas aeruginosa |

| Isothiocyanate Mixture (ITCM) | Reduced biofilm mass and bacterial proliferation. | Pseudomonas aeruginosa |

| Sulforaphane (SFN) | Exerts anti-biofilm activity. dss.go.th | Pseudomonas aeruginosa dss.go.th |

| Butyl isothiocyanate (butylITC) | Exhibits anti-biofilm activity. | Candida albicans |

Studies on Drug Resistance Development

The emergence of drug resistance is a major challenge in the treatment of infectious diseases. While there are no specific studies on the development of resistance to this compound, the mechanisms of action of ITCs suggest that the development of resistance might be less rapid compared to antibiotics with a single target. The multi-target nature of ITCs, involving the disruption of various enzymatic functions and cell membrane integrity, would likely require multiple mutations for a bacterium to develop resistance.

However, resistance to ITCs is not impossible. Studies on some cancer cell lines have shown that cells can develop resistance to ITCs, sometimes associated with the expression of efflux pumps like P-glycoprotein (Pgp-1) and MRP-1, which can pump the compounds out of the cell. It is conceivable that bacteria could develop similar efflux-based resistance mechanisms.

Furthermore, the induction of stress response pathways in bacteria could potentially confer tolerance to ITCs. For example, some studies suggest that ITCs can trigger oxidative stress responses in bacteria, and an upregulation of these pathways could potentially lead to reduced susceptibility. dss.go.th

Other Biological Effects and Pharmacological Properties

Beyond antimicrobial activity, isothiocyanates and pyridine derivatives are known for a wide array of pharmacological properties. dss.go.th

A significant finding in a related compound, 3-pyridyl isothiocyanate, is its potent ability to release hydrogen sulfide (B99878) (H₂S). H₂S is a gasotransmitter with known beneficial effects, including cardioprotection against ischemia/reperfusion injury. reading.ac.uk The study identified 3-pyridyl isothiocyanate as a promising H₂S donor, suggesting its potential in anti-ischemic therapy. It is important to note that 3-pyridyl isothiocyanate and this compound are structural isomers, differing by a methylene (B1212753) linker group, and it is not confirmed if this compound shares this H₂S-releasing property.

Other reported biological activities for various ITCs include:

Anti-inflammatory effects : Phenyl isothiocyanate has been shown to inhibit the COX-2 enzyme.

Anticancer properties : Many ITCs, such as sulforaphane and phenethyl isothiocyanate, are widely studied for their chemopreventive and anticancer activities. This compound itself has been used as a building block in the synthesis of novel compounds designed as anticancer agents.

Cholinesterase inhibition : Some isothiocyanates have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isothiocyanates and pyridine derivatives, several structural features have been identified that influence their antimicrobial and other pharmacological effects.

For Isothiocyanates:

The Aromatic vs. Aliphatic Nature : Aromatic ITCs are often suggested to have better antimicrobial activity than aliphatic ones, possibly due to their ability to more effectively cross bacterial membranes. dss.go.th

The Nature of the Side Chain : The length and substitution on the alkyl or aryl chain attached to the isothiocyanate group can significantly impact activity. For instance, in a study on lung tumorigenesis inhibition, 6-phenylhexyl isothiocyanate showed superior potency compared to phenethyl isothiocyanate, which was attributed to the longer alkyl chain enhancing bioavailability.

For Pyridine Derivatives:

Substitution on the Pyridine Ring : The position and nature of substituents on the pyridine ring are critical. The electron-deficient nature of the pyridine ring in 3-pyridyl-isothiocyanate was found to be key to its high H₂S releasing ability.

Presence of Other Heterocycles : The combination of a pyridine ring with other heterocyclic structures can enhance biological activity. dss.go.th

A hypothetical SAR summary for optimizing the biological activity of this compound derivatives is presented below.

| Structural Moiety | Modification | Potential Impact on Activity |

| Isothiocyanate Group | Replacement with other functional groups | Would likely eliminate the characteristic reactivity and associated biological effects. |

| Methylene Linker | Varying the length of the alkyl chain | Could influence flexibility, lipophilicity, and interaction with biological targets. |

| Pyridine Ring | Substitution at different positions | Could modulate electronic properties, solubility, and binding to specific targets. |

| Pyridine Nitrogen | Quaternization (N-alkylation) | Has been shown in other pyridine compounds to confer anti-biofilm activity. dss.go.th |

Further research, including the synthesis and biological evaluation of a library of derivatives, would be necessary to establish a clear SAR for this compound.

Spectroscopic and Analytical Characterization Methodologies for 3 Isothiocyanatomethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(isothiocyanatomethyl)pyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) group.

The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns depend on the substitution pattern. For a 3-substituted pyridine ring, a complex splitting pattern is anticipated. The methylene protons, being adjacent to the electron-withdrawing isothiocyanate group and the pyridine ring, are expected to resonate at a lower field than typical alkyl protons, likely in the range of δ 4.5-5.0 ppm, appearing as a singlet.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 8.6 | Singlet | |

| H-4 | 7.8 | Doublet | 7.9 |

| H-5 | 7.4 | Triplet | 6.4 |

| H-6 | 8.5 | Doublet | 4.8 |

| -CH₂- | 4.8 | Singlet |

Table 1: Predicted ¹H NMR Data for this compound. This table is generated based on established chemical shift principles and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to appear in the aromatic region of the spectrum (δ 120-150 ppm). The carbon atom of the isothiocyanate group (-N=C=S) is highly deshielded and will resonate at a significantly downfield position, typically in the range of δ 120-140 ppm. The methylene carbon (-CH₂-) is expected to appear in the range of δ 40-50 ppm.

Experimental ¹³C NMR data for the analogous compound 3-pyridyl isothiocyanate shows pyridine ring carbons in the range of 124-152 ppm and the isothiocyanate carbon at approximately 142 ppm. nih.gov For methyl isothiocyanate, the isothiocyanate carbon appears around 128 ppm. nist.gov The predicted ¹³C NMR data for this compound is summarized in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150.5 |

| C-3 | 134.0 |

| C-4 | 136.0 |

| C-5 | 124.0 |

| C-6 | 149.0 |

| -CH₂- | 48.0 |

| -N=C=S | 130.0 |

Table 2: Predicted ¹³C NMR Data for this compound. This table is generated based on established chemical shift principles and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The nominal molecular weight of this compound (C₇H₆N₂S) is 150.20 g/mol . hmdb.ca High-resolution mass spectrometry can provide the exact mass, which for this compound is calculated to be 150.02516937 Da. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the determination of the molecular weight of individual components. In the context of this compound and its derivatives, LC-MS can be employed to monitor reactions, assess purity, and identify metabolites or degradation products. rsc.orgnih.gov The isothiocyanate group can also be used as a derivatizing agent to improve the chromatographic and mass spectrometric properties of other molecules. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical tool for confirming the identity of a newly synthesized compound like this compound. The calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental formula C₇H₇N₂S⁺.

The fragmentation pattern in mass spectrometry provides clues about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the isothiocyanate group or cleavage of the pyridine ring. The mass spectrum of the related compound 3-methylpyridine (B133936) shows a prominent molecular ion peak and fragmentation corresponding to the loss of a hydrogen atom and cleavage of the ring. westmont.edu

| Ion | m/z (predicted) | Possible Identity |

| [M]⁺ | 150 | Molecular Ion |

| [M-NCS]⁺ | 92 | Pyridylmethyl cation |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound. This table is generated based on established fragmentation principles.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most characteristic vibrational mode is the asymmetric stretching of the isothiocyanate group (-N=C=S), which gives rise to a very strong and sharp absorption band in the infrared spectrum, typically in the range of 2000-2200 cm⁻¹. westmont.edu

The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations are found at lower frequencies. researchgate.net

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Technique |

| -N=C=S asymmetric stretch | 2000-2200 | FTIR, Raman |

| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |

| Pyridine ring C=C, C=N stretch | 1400-1600 | FTIR, Raman |

| CH₂ bend | ~1450 | FTIR |

Table 4: Predicted Characteristic Vibrational Frequencies for this compound. This table is generated based on established group frequency data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, FT-IR spectra provide definitive evidence for the presence of the key isothiocyanate (-N=C=S) and pyridine moieties.

The most characteristic feature in the FT-IR spectrum of an isothiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000-2200 cm⁻¹. For pyridyl isothiocyanates, this band is often observed as a very intense absorption.

The pyridine ring exhibits several characteristic vibrations. These include C-H stretching vibrations of the aromatic ring, which are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes be used to infer the substitution pattern of the pyridine ring. Furthermore, C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern.

In a study on pyridyl isothiocyanates, the dimer of 2-pyridyl isothiocyanate was characterized by FT-IR spectroscopy, which would show characteristic absorptions for the heterocyclic ring system, though the isothiocyanate band would be absent in the dimerized form. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 (strong, sharp) |

| Aromatic C-H (Pyridine) | Stretch | > 3000 |

| Pyridine Ring C=C, C=N | Stretch | 1400 - 1600 |

| Pyridine Ring C-H | Out-of-plane bend | 700 - 900 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Studies on metal complexes incorporating isothiocyanate and pyridine-based ligands are particularly informative. For instance, the crystal structures of cobalt(II) and zinc(II) complexes with ortho-substituted pyridine ligands and thiocyanate (B1210189) anions have been determined. rsc.org These studies reveal a distorted tetrahedral geometry around the metal centers, with the thiocyanate ligand coordinating through its nitrogen atom (isothiocyanate coordination mode). rsc.org

In a study of coordination compounds with 3-aminopyridine (B143674) and isothiocyanate ligands, the isothiocyanate anion was shown to act as a versatile ligand, capable of forming various types of chemical bonds. nih.gov The crystal structures of these compounds revealed one-dimensional and three-dimensional networks held together by a combination of coordination bonds and non-covalent interactions such as hydrogen bonding. nih.gov

The analysis of a cobalt(II) isothiocyanate complex with bis(3-pyridyl)dialkylsilanes showed an octahedral coordination geometry around the cobalt ion, with two isothiocyanate groups in trans positions. researchgate.net Interestingly, the Co-N-C angle of the isothiocyanate ligand was found to be significantly bent in one of the complexes, suggesting that steric or packing effects can influence the geometry of the coordinated isothiocyanate group. researchgate.net

| Compound/Complex Type | Crystal System | Space Group | Key Structural Features |

| [Co(NCS)₂(2-methylpyridine)₂] | Orthorhombic | P2₁2₁2₁ | Distorted tetrahedral Co(II) center, N-bonded isothiocyanate. rsc.org |

| [Zn(NCS)₂(2-bromopyridine)₂] | Orthorhombic | Pbcn | Distorted tetrahedral Zn(II) center, isomorphous to the Co(II) analogue. rsc.org |

| [Cu(3-aminopyridine)₂(NCS)₂] | - | - | Forms a 1D crystal structure. nih.gov |

| [Co(NCS)₂(bpdms)₂] | - | - | Octahedral Co(II) with trans isothiocyanates; bent Co-N-C angle. researchgate.net |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is then used to confirm the empirical formula, which can be compared to the theoretical formula derived from the proposed molecular structure. This is a critical step in the characterization of a newly synthesized compound.

For this compound, the molecular formula is C₇H₆N₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 55.99 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.03 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.65 |

| Sulfur | S | 32.06 | 1 | 32.06 | 21.35 |

| Total | 150.199 | 100.00 |

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For compounds like this compound, the spectrum is expected to be dominated by transitions associated with the pyridine ring and the isothiocyanate group.

The pyridine ring, being an aromatic heterocycle, exhibits π → π* transitions, which are typically observed in the UV region. The exact position and intensity of these bands can be influenced by the nature and position of substituents on the ring. nih.gov